N-{(1E)-3-(benzylamino)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
(2E)-N-BENZYL-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structural components, including a benzyl group, a bromophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-BENZYL-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The final steps involve the formation of the enamide linkage and the benzylation of the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-BENZYL-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-BENZYL-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for investigating binding affinities and reaction kinetics.
Medicine
In medicine, (2E)-N-BENZYL-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE could be explored for its potential therapeutic properties. Its ability to interact with specific biological targets may lead to the development of new drugs.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-BENZYL-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
3,4-Dimethoxy-N-methylphenethylamine: A phenethylamine derivative with methoxy groups.
3-(5-Phenyl-2-{2-[(E)-(5-Phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2(3H)-ylidene)methyl]-1-butenyl}-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate: A complex benzoxazole derivative.
Uniqueness
(2E)-N-BENZYL-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is unique due to its combination of a furan ring, bromophenyl group, and enamide linkage. This structural complexity provides distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H21BrN2O3 |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
N-[(E)-3-(benzylamino)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H21BrN2O3/c28-22-13-11-20(12-14-22)25-16-15-23(33-25)17-24(30-26(31)21-9-5-2-6-10-21)27(32)29-18-19-7-3-1-4-8-19/h1-17H,18H2,(H,29,32)(H,30,31)/b24-17+ |
InChI Key |
FOUYCNUEXGOSSK-JJIBRWJFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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